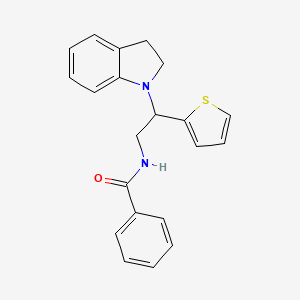
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, also known as ITE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists and has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.
Aplicaciones Científicas De Investigación
Anticonvulsant and CNS Depressant Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide derivatives have been synthesized and evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. In one study, derivatives were tested in mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests, showing good CNS depressant activity and protection in the MES test. This indicates their potential in inhibiting seizure spread without causing liver toxicity, supported by a computational study predicting their binding modes to ATP binding sites of NMDA and AMPA receptors (Nikalje, Ansari, Bari, & Ugale, 2015).
Structural Analysis and Crystallography
The compound's crystal structure has been determined, providing insights into its molecular arrangement and potential interactions. For example, a study on a related compound synthesized under specific conditions revealed its crystallization in the monoclinic space group, stabilized by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between rings, highlighting the compound's structural versatility and potential for further chemical modifications (Sharma et al., 2016).
Antimicrobial and Antiproliferative Activity
Research has also focused on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, evaluated for their in vitro antibacterial and antifungal activities, showing promising results against specific strains. Moreover, their antiproliferative activity against human cancer cell lines suggests their potential as lead compounds for novel antiproliferative agents, with QSAR studies emphasizing the importance of topological parameters in describing antimicrobial activity (Kumar et al., 2012).
Anticancer Evaluation
Derivatives have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines. One study reported derivatives exhibiting higher anticancer activities than reference drugs, indicating their potential in cancer treatment (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
The compound MGCD0103, an N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been identified as an orally active histone deacetylase inhibitor. It selectively inhibits HDACs 1-3 and 11, indicating its potential as an anticancer drug due to its ability to block cancer cell proliferation, induce histone acetylation, and trigger cell-cycle arrest and apoptosis (Zhou et al., 2008).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that indole derivatives can have diverse biological activities . For instance, some indole derivatives have been reported to inhibit the proliferation of certain cells .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h1-11,14,19H,12-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOKMONUPUXPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51085676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

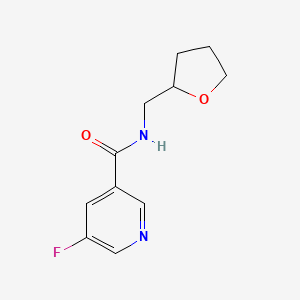
![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2838399.png)
![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)

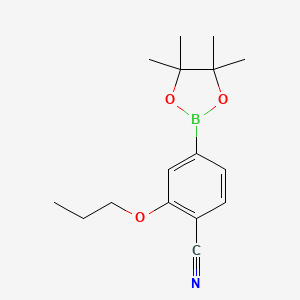
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)
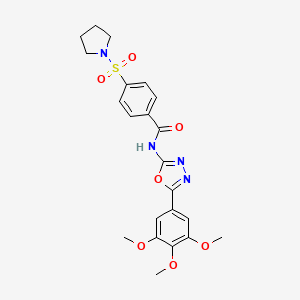

![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)
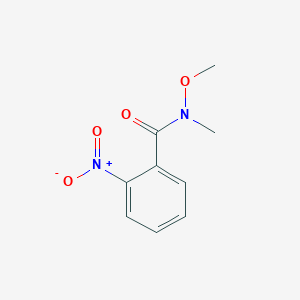
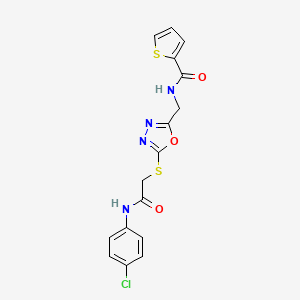
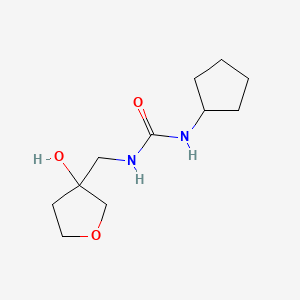
![1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2838417.png)